2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
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Overview
Description
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Substitution reactions: Introduction of the 2-chlorophenyl group and the 2-methoxyethylamino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyethylamino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and the substituents could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)oxazole: Lacks the methoxyethylamino and nitrile groups.
5-Amino-2-(2-chlorophenyl)oxazole: Contains an amino group instead of the methoxyethylamino group.
2-(2-Chlorophenyl)-5-methyloxazole: Has a methyl group instead of the methoxyethylamino group.
Uniqueness
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is unique due to the presence of both the methoxyethylamino group and the nitrile group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-18-7-6-16-13-11(8-15)17-12(19-13)9-4-2-3-5-10(9)14/h2-5,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIQIJBVZASKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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